Ergocorninine is an ergot alkaloid, a class of natural products characterized by their tetracyclic ergoline ring structure. These alkaloids are primarily produced by fungi of the genus Claviceps, particularly Claviceps purpurea, which is known to infect cereal grains like rye, wheat, and barley. [, , , , , ]
The primary source of ergocorninine is the ergot fungus, particularly Claviceps purpurea, which grows on grains such as rye and barley. This fungus produces a variety of alkaloids, including ergocorninine, as secondary metabolites. These compounds can contaminate food supplies, leading to potential health risks in humans and animals when ingested in significant amounts.
Ergocorninine is classified as an indole alkaloid, sharing the tetracyclic ergoline ring structure characteristic of this group. It is part of the broader category of ergot alkaloids, which also includes compounds like ergotamine and ergometrine. These alkaloids are known for their diverse pharmacological properties, including vasoconstriction and effects on neurotransmitter systems.
The synthesis of ergocorninine can be approached through several methods, including both natural extraction and synthetic pathways. The natural extraction involves isolating the compound from fungal cultures of Claviceps purpurea. Synthetic methods often utilize chemical precursors that mimic the biosynthetic pathways of the fungus.
Ergocorninine features a complex molecular structure characterized by its tetracyclic ergoline framework. The specific arrangement of atoms contributes to its biological activity and interaction with receptors.
Ergocorninine can participate in various chemical reactions typical of indole alkaloids, including oxidation and reduction processes. These reactions can alter its pharmacological properties and stability.
The mechanism of action for ergocorninine primarily involves its interaction with neurotransmitter receptors in the central nervous system. It acts as an agonist or antagonist depending on the receptor type, influencing various physiological responses such as vasodilation or vasoconstriction.
Ergocorninine has several applications in scientific research and medicine:
The recognition of ergot alkaloid epimerization is intertwined with the earliest chemical investigations of ergot. Following Stoll's isolation of ergotamine in 1918, researchers observed that crystalline alkaloid preparations often exhibited varying biological potencies over time or under different storage conditions [4] [7]. This instability was later attributed to the epimerization phenomenon at C-8. Early 20th-century pharmacologists primarily focused on the "pharmacologically active" R-epimers (designated with the "-ine" suffix, e.g., ergocornine), considering the S-epimers (e.g., ergocorninine) as inert degradation products [4] [6]. This perspective was heavily influenced by pioneering studies like those of Barger and Carr (1907) and Stadler and Stürmer (1970), who reported minimal receptor binding or physiological effects for the S-forms [6]. Consequently, analytical methods and toxicological assessments developed throughout much of the 20th century deliberately excluded or failed to resolve the S-epimers, leading to a significant knowledge gap regarding compounds like ergocorninine [3] [6].
Ergocorninine persists as a quantifiable contaminant in cereal grains (rye, wheat, triticale, barley) and grasses, contributing to the overall ergot alkaloid burden in food and feed chains. Unlike the R-epimers, ergocorninine is rarely found in isolation; it typically co-occurs with its R-counterpart (ergocornine) and a complex mixture of other ergopeptine R/S pairs (e.g., ergocristine/ergocristinine, ergotamine/ergotaminine) within sclerotia and contaminated grain dust/fines [3] [5] [9]. Its relative abundance in contaminated matrices is highly variable, influenced by environmental factors (temperature, moisture during storage), processing, and the specific chemotype of the infecting Claviceps strain. Critically, ergocorninine is not merely an endpoint metabolite. Analytical studies, particularly using modern liquid chromatography-tandem mass spectrometry (LC-MS/MS), have demonstrated its dynamic interconversion with ergocornine under typical storage and processing conditions [3] [6]. Exposure to heat, light, pH changes, or chemical treatments like ammoniation can accelerate the epimerization process, often increasing the relative proportion of ergocorninine and other S-epimers [3].
Table 1: Typical Distribution Range of Ergocornine/Ergocorninine in Ergot Sclerotia and Contaminated Grain
Source | Ergocornine Range (% Total Alkaloids) | Ergocorninine Range (% Total Alkaloids) | Key Influencing Factors |
---|---|---|---|
Claviceps purpurea (Rye) | 8% - 9% | Variable; increases post-harvest | Fungal strain, Environmental conditions at harvest |
Claviceps purpurea (Triticale) | ~8% | Variable; increases post-harvest | Fungal strain, Storage conditions |
Canadian Rye (Specific outbreak) | ~16% | Significantly elevated post-ammoniation | Processing (Ammoniation treatment) [3] [5] |
The long-standing dogma of S-epimer inactivity has been fundamentally challenged by 21st-century research. In vitro investigations revealed that ergocorninine, while generally less potent than ergocornine, exhibits measurable biological effects. Mulac et al. (2012) demonstrated that ergocorninine induces cytotoxicity in human hepatic cells (HepG2), primarily through the induction of oxidative stress and apoptosis pathways [6]. More significantly, vascular studies using isolated bovine vessels (lateral saphenous vein, ruminal artery) have proven that ergocorninine acts as a vasoconstrictor, albeit with reduced potency (higher EC₅₀) and efficacy (lower Eₘₐₓ) compared to ergocornine [6] [9]. This vasoactivity is mediated primarily through interactions with serotonin receptors (5-HT₂ₐ), similar to R-epimers, though with altered binding kinetics [6] [9]. Recent work by Cherewyk et al. (2020, 2022) has further elucidated its interaction with biogenic amine receptors (dopaminergic, adrenergic), confirming that ergocorninine is not pharmacologically inert [6]. This paradigm shift necessitates the inclusion of ergocorninine and other S-epimers in comprehensive risk assessments of ergot-contaminated food and feed. Regulatory agencies like the European Food Safety Authority (EFSA) now acknowledge the potential contribution of S-epimers to overall toxicity, prompting revisions in analytical guidelines to mandate their quantification alongside R-epimers [2] [6] [8].
Table 2: Comparative Bioactivity Profile of Ergocornine vs. Ergocorninine in Selected Systems
Biological Activity | Ergocornine (R-Epimer) | Ergocorninine (S-Epimer) | Reference System |
---|---|---|---|
Vasoconstriction (Onset Conc.) | ~0.01 - 0.05 μM | ~0.1 - 0.5 μM | Bovine Lateral Saphenous Vein [9] |
Vasoconstriction (EC₅₀) | 0.05 - 0.15 μM | 0.5 - 2.0 μM | Bovine Lateral Saphenous Vein [9] |
Vasoconstriction (Eₘₐₓ) | 80-100% of maximal KCl response | 40-60% of maximal KCl response | Bovine Lateral Saphenous Vein [9] |
Primary Receptor Mechanism | Potent 5-HT₂ₐ agonist | Weak partial 5-HT₂ₐ agonist | Receptor binding & functional assays [6] |
Cytotoxicity (IC₅₀ in HepG2) | ~15 μM | ~45 μM | Human hepatoma cell line [6] |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: